molecular formula C10H18O B082419 Borneol CAS No. 10385-78-1

Borneol

Cat. No. B082419
CAS RN: 10385-78-1
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04082810

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|

Inputs

Step One
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2CCCC3CCCC1B23.[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a predominance of one isomer

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04082810

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|

Inputs

Step One
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2CCCC3CCCC1B23.[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a predominance of one isomer

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04082810

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|

Inputs

Step One
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2CCCC3CCCC1B23.[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a predominance of one isomer

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04082810

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|

Inputs

Step One
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2CCCC3CCCC1B23.[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a predominance of one isomer

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04082810

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C2B3C(CCC2)CCCC3CC1.[Li].[C:15]12([CH3:25])[C:22]([CH3:24])([CH3:23])[CH:19]([CH2:20][CH2:21]1)[CH2:18][C:16]2=[O:17]>>[CH3:23][C:22]1([CH3:24])[C:15]2([CH3:25])[CH:16]([OH:17])[CH2:18][CH:19]1[CH2:20][CH2:21]2 |f:0.1,^1:13|

Inputs

Step One
Name
borohydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2CCCC3CCCC1B23.[Li]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a predominance of one isomer

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CCC1(C(C2)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.